Type IV collagen alpha 4 chain (170-177) is a crucial component of the extracellular matrix, specifically within the basement membrane. This type of collagen is unique as it is encoded by six different genes, resulting in various α-chain combinations that form heterotrimers essential for structural integrity and function. The alpha 4 chain, specifically, plays a significant role in the assembly of type IV collagen networks, which provide support and filtration in tissues such as kidneys and lungs.
The alpha 4 chain is encoded by the COL4A4 gene located on chromosome 2 in humans. This gene is part of a larger family of collagen genes that contribute to the formation of type IV collagen, which is predominantly found in basement membranes throughout the body. The expression of this gene is critical for normal kidney function and has been implicated in various genetic disorders when mutated .
Type IV collagen belongs to a class of collagens distinct from fibrillar collagens due to its unique structure and function. It is classified into several types based on the specific α-chain combinations, with type IV collagen being essential for forming the basal lamina, which underlies epithelial cells and surrounds muscle and fat cells .
The synthesis of type IV collagen involves a complex process that begins with the transcription of the COL4A4 gene into messenger RNA, which is then translated into the alpha 4 chain protein. This protein undergoes several post-translational modifications, including hydroxylation and glycosylation, before being assembled into heterotrimers with other collagen chains.
Type IV collagen is characterized by a non-fibrillar structure that lacks the typical repeating glycine residues found in other collagen types. Instead, it contains unique domains that allow for flexibility and kinking. The alpha 4 chain contributes to this structure by forming part of the NC1 domain at its C-terminus, which remains attached during post-translational processing .
The molecular weight of the alpha 4 chain is approximately 150 kDa, and it consists of approximately 1,300 amino acids. The specific arrangement of these amino acids allows for distinct interactions with other matrix components such as laminin and fibronectin .
The primary chemical reactions involving type IV collagen include cross-linking reactions that stabilize the extracellular matrix structure. These reactions are facilitated by enzymes such as lysyl oxidase, which catalyzes the formation of covalent bonds between lysine residues on adjacent collagen molecules.
Type IV collagen functions primarily as a structural scaffold within basement membranes. Its unique arrangement allows it to interact with various cell surface receptors, such as integrins, facilitating cellular adhesion and signaling.
These interactions are vital for maintaining tissue architecture and regulating processes such as cell migration, differentiation, and survival. For example, in cancer biology, type IV collagen can influence tumor progression by affecting cell behavior through integrin-mediated signaling pathways .
Type IV collagen exhibits a flexible structure due to its unique amino acid composition. It forms a mesh-like network that provides mechanical support while allowing for tissue-specific functions.
Relevant data indicate that changes in these properties can affect tissue integrity and are associated with various diseases when dysregulated .
Type IV collagen has significant applications in biomedical research and clinical settings:
The COL4A4 gene (Gene ID: 1286) resides at chromosome 2q36.3 and exhibits a unique head-to-head orientation with COL4A3, sharing a bidirectional promoter region spanning ~130 base pairs. This configuration enables coordinated transcription of both genes, which encode the α3α4α5 heterotrimer critical for basement membrane stability. The promoter lacks TATA boxes but contains GC-rich sequences and binding sites for SP1, AP1, and NF-κB transcription factors. This arrangement ensures synchronous expression in tissues such as the glomerulus, cochlea, and retina, where type IV collagen networks are functionally indispensable [3] [7] [9]. Disruption of this promoter region by deletions or point mutations dysregulates both genes, leading to pathogenic collagen IV assembly defects.
Table 1: Regulatory Elements in the COL4A3-COL4A4 Bidirectional Promoter
Transcription Factor | Binding Site Sequence | Functional Impact |
---|---|---|
SP1 | GGGCGG | Basal transcription activation |
AP1 | TGACTCA | Stress-responsive regulation |
NF-κB | GGGACTTTCC | Inflammatory signaling integration |
COL4A4 comprises 57 exons spanning ~197 kb of genomic DNA. The gene encodes a 1,690-amino acid protein with a modular domain structure: a signal peptide (exons 1–2), a 7S domain (exons 2–6), a triple-helical collagenous domain (exons 7–52, characterized by Gly-X-Y repeats), and a non-collagenous NC1 domain (exons 53–57). Alternative splicing generates 13 transcript variants, with isoforms differing primarily in their 5' UTRs and signal peptide regions. The predominant isoform (NM000092.5) contains 57 exons, while shorter isoforms (e.g., NM001287755.1) utilize alternative transcription start sites. Splicing events affecting exons 40–45 alter the collagenous domain’s flexibility, potentially influencing heterotrimer stability [3] [4].
Table 2: Major COL4A4 Isoforms and Structural Features
Isoform | Exon Count | Protein Length (aa) | Functional Domains |
---|---|---|---|
NM_000092.5 | 57 | 1,690 | Full-length 7S, collagenous, NC1 |
NM_001287755.1 | 55 | 1,665 | Truncated 7S domain |
XM_011510565.3 | 56 | 1,682 | Alternative collagenous domain |
The α4(IV) chain exhibits high conservation across vertebrates, particularly in functional domains critical for trimerization and network assembly. The NC1 domain (encoded by exons 53–57) shows >95% amino acid identity between humans and mice, with invariant cysteine residues (Cys^1424^, Cys^1439^, Cys^1620^) forming disulfide bonds essential for hexamerization. Glycine residues within the collagenous Gly-X-Y repeats are 100% conserved from zebrafish to mammals, reflecting structural constraints for triple-helix formation. The peptide fragment "GEKGNSVF" (residues 170–177, within the 7S domain) is fully conserved in primates and rodents, facilitating interactions with laminin and proteoglycans in basement membranes [2] [3] [7]. Non-collagenous interruptions in the triple helix (e.g., at exons 21 and 36) show higher divergence, allowing evolutionary flexibility without compromising structural integrity.
Table 3: Domain-Specific Evolutionary Conservation
Domain | Conservation (%) Human vs. Mouse | Critical Conserved Residues | Functional Significance |
---|---|---|---|
NC1 domain | 98% | Cys^1424^, Cys^1439^, Cys^1620^ | Disulfide-bonded hexamer assembly |
Gly-X-Y repeats | 100% (Gly positions) | Gly^501^, Gly^618^, Gly^937^ | Triple-helix stability |
7S domain | 92% | GEKGNSVF (170–177) | Laminin binding |
Pathogenic variants in COL4A4 cause autosomal dominant Alport syndrome (ADAS), autosomal recessive Alport syndrome (ARAS), and thin basement membrane nephropathy (TBMN). Mutation types correlate with phenotypic severity:
Table 4: Clinically Significant COL4A4 Variants and Phenotypic Correlations
Variant | Type | Domain Affected | Phenotype | Median Age at ESRD |
---|---|---|---|---|
c.2906C>G (p.Ser969*) | Nonsense | Collagenous | ARAS | 22.5 years |
c.1856G>A (p.Gly619Glu) | Missense | Collagenous | ADAS with FSGS | 54 years |
c.595-1G>A | Splice-site | 7S domain | ARAS | 18 years |
c.1715G>C (p.Gly572Ala) | Missense | Collagenous | ADAS | 60 years |
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